molecular formula C8H9N3OS B14583613 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine CAS No. 61073-21-0

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine

Cat. No.: B14583613
CAS No.: 61073-21-0
M. Wt: 195.24 g/mol
InChI Key: QVXJJLKDAKPHFH-UHFFFAOYSA-N
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Description

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is a heterocyclic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with methoxy-substituted isothiocyanates under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might convert it into corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-1,3-benzothiazole: Similar structure but lacks the imino group.

    2-Imino-1,3-benzothiazole: Similar core structure but lacks the methoxy group.

Uniqueness

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is unique due to the presence of both the imino and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer unique properties compared to other benzothiazole derivatives.

Properties

CAS No.

61073-21-0

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-imino-4-methoxy-1,3-benzothiazol-3-amine

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)11(10)8(9)13-6/h2-4,9H,10H2,1H3

InChI Key

QVXJJLKDAKPHFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N)N2N

Origin of Product

United States

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